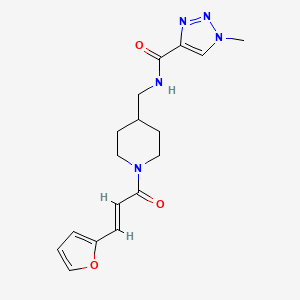
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups:
- Furan ring : Known for its reactivity and ability to interact with biological systems.
- Piperidine moiety : Contributes to the compound's pharmacological properties.
- Triazole and carboxamide functionalities : These groups are often associated with diverse biological activities.
Molecular Formula : C₁₈H₁₉N₃O₃
Molecular Weight : 325.36 g/mol
CAS Number : 1235677-20-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, which is crucial for its potential anticancer properties.
- Modulation of Receptor Activity : It may act as a ligand for certain receptors, influencing signaling pathways critical for cell proliferation and survival.
Anticancer Potential
Recent studies have indicated that compounds containing triazole scaffolds exhibit significant anticancer properties. For instance, the incorporation of the triazole ring in this compound enhances its ability to target cancer cells selectively. The following table summarizes the anticancer effects observed in various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 10 | Induction of apoptosis via caspase activation | |
| MCF-7 | 15 | Inhibition of growth factor signaling | |
| A549 | 12 | Modulation of cell cycle progression |
Other Biological Activities
In addition to its anticancer potential, this compound has shown promise in other areas:
- Antimicrobial Activity : The presence of the furan ring suggests potential antibacterial properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole and piperidine moieties can significantly affect the biological activity of the compound. For example:
- Triazole Substituents : Alterations in substituents on the triazole ring can enhance binding affinity to target proteins.
- Piperidine Modifications : Changes in the piperidine structure can influence both pharmacokinetics and toxicity profiles.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : This study demonstrated that treatment with the compound resulted in a significant decrease in cell viability due to apoptosis induction through caspase pathways .
- MCF-7 Breast Cancer Model : In this model, this compound was found to effectively inhibit tumor growth by blocking estrogen receptor signaling pathways .
- A549 Lung Cancer Cells : The compound exhibited potent antiproliferative effects by inducing cell cycle arrest at the G0/G1 phase .
特性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-12-15(19-20-21)17(24)18-11-13-6-8-22(9-7-13)16(23)5-4-14-3-2-10-25-14/h2-5,10,12-13H,6-9,11H2,1H3,(H,18,24)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFDUXJUQLIPL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














